molecular formula C11H8F3NO B13594327 (1R)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol

(1R)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol

Cat. No.: B13594327
M. Wt: 227.18 g/mol
InChI Key: GPWFGVJGFGBOTD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol is a chiral compound that features a trifluoromethyl group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as quinoline derivatives and trifluoromethyl-containing reagents.

    Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate the nucleophilic addition of the trifluoromethyl group.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or the quinoline moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

(1R)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1R)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

    (1S)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol: The enantiomer of the compound, with similar but distinct properties.

    2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-one: A related compound with a ketone functional group instead of an alcohol.

    2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-amine: A related compound with an amine functional group.

Uniqueness: (1R)-2,2,2-trifluoro-1-(quinolin-6-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both a trifluoromethyl group and a quinoline moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-quinolin-6-ylethanol

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)10(16)8-3-4-9-7(6-8)2-1-5-15-9/h1-6,10,16H/t10-/m1/s1

InChI Key

GPWFGVJGFGBOTD-SNVBAGLBSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2)[C@H](C(F)(F)F)O)N=C1

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(C(F)(F)F)O)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.